4-[3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol
Description
Properties
IUPAC Name |
4-[3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLZVJIHPWRSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of hydroxymethyl, hydroxypropyl, and methoxy groups through various chemical reactions. Common reagents used in these steps include methanol, formaldehyde, and propylene oxide, under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences
Key Observations :
Key Observations :
Table 3: Pharmacological Profiles
Key Observations :
- The target compound’s dual inhibition of NOS2 and PTGS1 distinguishes it from analogs with single-target activity .
- Propenyl-substituted derivatives (e.g., compound from Clausena emarginata) show stronger cytotoxicity than hydroxypropyl-containing compounds .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 4-[3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of benzofuran-derived phenolic compounds often employs cascade reactions, such as [3,3]-sigmatropic rearrangements and aromatization strategies . For example, similar compounds (e.g., 2-(3-methylbenzofuran-2-yl)phenol derivatives) are synthesized using NaH in THF with benzyl-protected intermediates to control regioselectivity . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates.
- Protecting groups : Benzyl or methoxy groups prevent unwanted side reactions at hydroxyl sites .
- Catalysts : Acidic or oxidative conditions (e.g., DDQ in hexafluoropropanol) facilitate cyclization and dehydrogenation .
Validate intermediates via -NMR and high-resolution mass spectrometry (HRMS) .
Q. Q2. How can structural elucidation of this compound be achieved, particularly resolving stereochemistry and hydrogen-bonding networks?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. For chiral centers, assign absolute configuration via Flack or Hooft parameters .
- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like rings, critical for understanding supramolecular aggregation .
- Spectroscopy : Compare experimental -NMR shifts with DFT-calculated values to confirm substituent positions .
Q. Q3. What analytical techniques are most reliable for confirming the purity and identity of this compound?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 280 nm for phenolic absorption) paired with a C18 column resolves polar impurities .
- Mass spectrometry : ESI-HRMS identifies isotopic patterns and adducts (e.g., [M+Na] at m/z 357.133) .
- Thermal analysis : DSC detects polymorphic transitions (melting points >200°C suggest high crystallinity) .
Advanced Research Questions
Q. Q4. How can researchers reconcile contradictory data in synthetic yields or spectral assignments for this compound?
Methodological Answer: Contradictions often arise from:
- Stereochemical variability : Use chiral HPLC or Mosher ester analysis to differentiate enantiomers .
- Reaction intermediates : Monitor reactions in situ via FTIR or Raman spectroscopy to detect transient species .
- Isomeric impurities : Employ 2D NMR (e.g., - HSQC) to distinguish regioisomers .
Statistical tools like principal component analysis (PCA) can correlate spectral data with synthetic conditions .
Q. Q5. What experimental designs are suitable for studying the environmental fate or biodegradation of this compound?
Methodological Answer:
- Microcosm studies : Incubate the compound in soil/water systems under controlled O/pH conditions. Track degradation via LC-MS/MS and -labeling .
- QSAR modeling : Predict biodegradation pathways using software like EPI Suite, focusing on hydroxylation or O-demethylation .
- Ecotoxicity assays : Use Daphnia magna or algal models to assess LC values, with ANOVA for dose-response analysis .
Q. Q6. How can computational methods predict the compound’s supramolecular assembly or host-guest interactions?
Methodological Answer:
- Molecular dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to identify dominant hydrogen bonds (e.g., O–H···O) .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., estrogen receptors, given structural similarity to coumestrol) .
- DFT calculations : Compute electrostatic potential surfaces to predict π-π stacking or charge-transfer interactions .
Q. Q7. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Flow chemistry : Continuous reactors minimize epimerization by reducing reaction times .
- Enzymatic catalysis : Lipases or oxidoreductases achieve enantioselective hydroxylation/propyl group installation .
- Process analytical technology (PAT) : In-line FTIR monitors stereochemistry during crystallization .
Q. Q8. How does substitution pattern (e.g., methoxy vs. hydroxypropyl groups) influence the compound’s physicochemical properties?
Methodological Answer:
- LogP determination : Shake-flask method or HPLC retention time predicts hydrophobicity. Methoxy groups increase logP by ~0.5 units .
- Solubility : Use Hansen solubility parameters to design co-solvent systems (e.g., ethanol-water mixtures) .
- Stability studies : Accelerated degradation under UV light or acidic conditions identifies labile substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
